AR-C141990
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Overview
Description
AR-C141990 is a potent inhibitor of monocarboxylate transporters, specifically targeting MCT-1 and MCT-2. It has shown significant immunosuppressive properties and is used primarily in scientific research . The compound is known for its ability to inhibit the graft versus host response, making it valuable in transplantation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR-C141990 involves multiple steps, including the formation of a thieno[2,3-d]pyrimidine core structure. The key steps include:
Formation of the Thieno[2,3-d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of various functional groups such as hydroxy, pyrrolidinyl, and quinolinylmethyl groups through specific reactions like nucleophilic substitution and condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
AR-C141990 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity or stability .
Scientific Research Applications
AR-C141990 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study monocarboxylate transporters and their role in cellular metabolism.
Biology: Investigated for its effects on cellular processes involving lactate transport.
Medicine: Explored for its immunosuppressive properties, particularly in transplantation studies to prevent graft versus host disease.
Industry: Potential applications in developing new therapeutic agents targeting monocarboxylate transporters
Mechanism of Action
AR-C141990 exerts its effects by inhibiting monocarboxylate transporters, specifically MCT-1 and MCT-2. This inhibition prevents the transport of lactate and other monocarboxylates across cell membranes, disrupting cellular metabolism. The compound also inhibits cytochrome P450 enzymes CYP3A4 and CYP2C9, affecting drug metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
AR-C155858: Another potent inhibitor of monocarboxylate transporters with similar properties.
AZD3965: A selective MCT-1 inhibitor used in cancer research.
BAY-8002: Known for its inhibitory effects on MCT-1 and MCT-4
Uniqueness
AR-C141990 is unique due to its high selectivity for MCT-1 and MCT-2, with minimal activity against MCT-3 and MCT-4. This selectivity makes it a valuable tool in studying the specific roles of these transporters in various biological processes .
Properties
Molecular Formula |
C26H28N4O4S |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H28N4O4S/c1-15(2)13-30-25-22(23(32)28(3)26(30)34)21(24(33)29-11-9-17(31)14-29)20(35-25)12-16-8-10-27-19-7-5-4-6-18(16)19/h4-8,10,15,17,31H,9,11-14H2,1-3H3/t17-/m1/s1 |
InChI Key |
JOFQERPJMGKMMX-QGZVFWFLSA-N |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Isomeric SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CC[C@H](C5)O)C(=O)N(C1=O)C |
Canonical SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=NC4=CC=CC=C34)C(=O)N5CCC(C5)O)C(=O)N(C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AR-C141990; AR C141990; ARC141990; ARC-141990; ARC 141990; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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